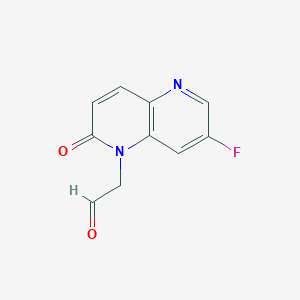
4-Methoxy-5-methylpicolinaldehyde
概要
説明
4-Methoxy-5-methylpicolinaldehyde is an organic compound belonging to the class of picolinaldehydes, which are aromatic aldehydes derived from pyridine, a six-membered heterocyclic ring containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the pyridine ring, along with an aldehyde functional group (-CHO) at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methoxy-5-methylpicolinaldehyde can be synthesized through various synthetic routes. One common method involves the methylation of 4-methoxypyridine followed by formylation. The reaction conditions typically include the use of strong bases such as sodium hydride (NaH) and formylating agents like formic acid or formyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Methoxy-5-methylpicolinaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often involving halogenation or nitration.
Major Products Formed:
Oxidation: 4-Methoxy-5-methylpicolinic acid
Reduction: 4-Methoxy-5-methylpicolinalcohol
Substitution: Various halogenated or nitrated derivatives of the pyridine ring
科学的研究の応用
4-Methoxy-5-methylpicolinaldehyde has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
4-Methoxy-5-methylpicolinaldehyde is similar to other picolinaldehydes, such as 3-methylpicolinaldehyde and 2-methoxypyridine-5-carbaldehyde. its unique combination of methoxy and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. This structural uniqueness can lead to different reactivity and biological activity compared to its analogs.
類似化合物との比較
3-Methylpicolinaldehyde
2-Methoxypyridine-5-carbaldehyde
3-Methoxypyridine-4-carbaldehyde
2-Methyl-3-methoxypyridine-5-carbaldehyde
This comprehensive overview provides a detailed understanding of 4-Methoxy-5-methylpicolinaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
4-methoxy-5-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-9-7(5-10)3-8(6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGHQIHYPBGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727990 | |
| Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-10-8 | |
| Record name | 4-Methoxy-5-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1509929.png)




![7-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B1509946.png)
![Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1509947.png)

![1,3-Isobenzofurandione, 5,5'-[thiobis(4,1-phenyleneoxy)]bis-](/img/structure/B1509949.png)
![Boronic acid, B-(2-fluorobenzo[b]thien-3-yl)-](/img/structure/B1509951.png)



